Cas no 2243-35-8 (2-(Acetyloxy)-1-phenylethanone)

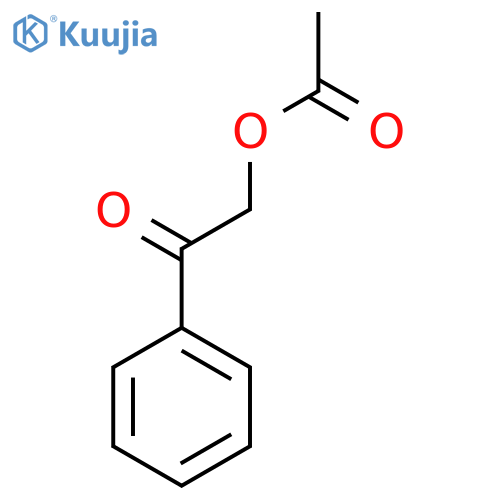

2243-35-8 structure

商品名:2-(Acetyloxy)-1-phenylethanone

2-(Acetyloxy)-1-phenylethanone 化学的及び物理的性質

名前と識別子

-

- 2-Oxo-2-phenylethyl acetate

- 2-(acetyloxy)-1-phenylethanone

- acetic acid phenacyl ester

- A-ACETOXY ACETOPHENONE

- PHENACYL ACETATE

- 2-(acetyloxy)-1-phenyl-ethanon

- 2-Acetoxy-1-phenylethanon

- 2-Acetoxy-1-phenylethanone

- 2-acetoxy-1-phenyl-ethanone

- 2-Hydroxyacetophenoneacetate

- Acetophenone, 2-hydroxy-, acetate

- Ethanone, 2-(acetyloxy)-1-phenyl- omega-Acetoxyacetophenone

- α-ACETOXY ACETOPHENONE

- Aceticacidphenacylester~alpha-Acetoxyacetophenone

- 2-ACETYLOXYACETOPHENONE

- 2-Acetoxyacetophenone

- acetic acid 2-oxo-2-phenylethyl ester

- acetoxyacetophenone

- benzoylmethyl acetate

- HENACYLACETATE

- Acetophenone, acetate

- 2-(Acetyloxy)-1-phenyl-ethanone

- 2243-35-8

- NSC9837

- MFCD00026205

- 2-Oxo-2-phenylethylacetate

- NS00096062

- 2--Acetoxyacetophenone

- SCHEMBL1907159

- CAA24335

- A878538

- Ethanone, 2-(acetyloxy)-1-phenyl-

- AKOS003609122

- alpha-acetoxy acetophenone

- FT-0634160

- DTXSID20862889

- .omega.-Acetoxyacetophenone

- PHENACYLACETATE

- Acetic Acid 2-oxo-2-phenyl-ethyl Ester

- AS-59088

- alpha-Acetoxyacetophenone

- DB-045918

- 607-077-5

- omega-Acetoxyacetophenone

- NSC 9837

- Acetophenone, 2-hydroxy-, acetate (8CI)

- DTXCID60811593

- 2-(Acetyloxy)-1-phenylethanone

-

- MDL: MFCD00026205

- インチ: 1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3

- InChIKey: BGAXCPSNMHVHJC-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OCC(=O)C1=CC=CC=C1

- BRN: 1240545

計算された属性

- せいみつぶんしりょう: 178.06300

- どういたいしつりょう: 178.063

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 43.4

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: グレイイエローまたはブラウン結晶粉末

- 密度みつど: 1.1169

- ゆうかいてん: 48-50°C

- ふってん: 110-114°C 2mm

- フラッシュポイント: >110°C

- 屈折率: 1.5036 (estimate)

- PSA: 43.37000

- LogP: 1.43240

- ようかいせい: 不溶性

2-(Acetyloxy)-1-phenylethanone セキュリティ情報

- 危険物輸送番号:UN3077

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S36

- TSCA:Yes

- 危険レベル:9

- 危険レベル:9

- リスク用語:R36/37/38

- セキュリティ用語:9

- 包装グループ:III

- 包装等級:III

- 包装カテゴリ:III

2-(Acetyloxy)-1-phenylethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L15652-25g |

2-Acetoxyacetophenone, 98% |

2243-35-8 | 98% | 25g |

¥954.00 | 2023-02-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027481-100g |

2-(Acetyloxy)-1-phenylethanone |

2243-35-8 | 98% | 100g |

¥2015 | 2024-05-24 | |

| eNovation Chemicals LLC | D698302-200g |

2-(Acetyloxy)-1-phenylethanone |

2243-35-8 | 95% | 200g |

$695 | 2024-08-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A863662-5g |

2-Acetoxyacetophenone |

2243-35-8 | ≥98% | 5g |

¥132.00 | 2022-09-29 | |

| Fluorochem | 219140-25g |

2-Oxo-2-phenylethyl acetate |

2243-35-8 | 95% | 25g |

£221.00 | 2022-03-01 | |

| Fluorochem | 219140-100g |

2-Oxo-2-phenylethyl acetate |

2243-35-8 | 95% | 100g |

£552.00 | 2022-03-01 | |

| TRC | A187770-5g |

2-(Acetyloxy)-1-phenylethanone |

2243-35-8 | 5g |

$ 138.00 | 2023-09-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026351-100g |

2-Oxo-2-phenylethyl acetate |

2243-35-8 | 98% | 100g |

¥1617.00 | 2023-11-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A138520-100g |

2-(Acetyloxy)-1-phenylethanone |

2243-35-8 | ≥98% | 100g |

¥1216.90 | 2023-09-04 | |

| Aaron | AR003UCS-25g |

2-Oxo-2-phenylethyl acetate |

2243-35-8 | 98% | 25g |

$54.00 | 2025-02-10 |

2-(Acetyloxy)-1-phenylethanone 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

2243-35-8 (2-(Acetyloxy)-1-phenylethanone) 関連製品

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2243-35-8)2-(Acetyloxy)-1-phenylethanone

清らかである:99%/99%/99%

はかる:5g/25g/100g

価格 ($):204.0/610.0/1522.0